2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione
Description
2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione is a complex polycyclic compound featuring two cyclohexa-2,5-diene-1,4-dione (quinone) cores linked via a para-substituted phenyl group.
Properties
CAS No. |
172501-90-5 |
|---|---|
Molecular Formula |
C30H18O4 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[4-(3,6-dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C30H18O4/c31-23-15-25(19-7-3-1-4-8-19)29(33)27(17-23)21-11-13-22(14-12-21)28-18-24(32)16-26(30(28)34)20-9-5-2-6-10-20/h1-18H |
InChI Key |
PJNIRMCIOYRHJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(C2=O)C3=CC=C(C=C3)C4=CC(=O)C=C(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Core Structural Analysis and Strategic Approaches
The target molecule combines two cyclohexa-dienedione units connected via a central phenyl bridge. Key challenges include:
- Regioselectivity : Ensuring proper orientation of substituents during cyclization.
- Oxidative Stability : Maintaining the diketone functionality under reaction conditions.
- Steric Hindrance : Managing bulky phenyl groups during coupling reactions.
Synthetic Routes
Cross-Coupling Reactions
Palladium-catalyzed aryl-aryl couplings (e.g., Suzuki-Miyaura) are pivotal for linking phenyl groups to the dione core. For example:
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| 4-Chlorobenzonitrile + Phenylboronic acid → 4-Cyanobiphenyl | Pd(OAc)₂, 2-(di-tert-butylphosphino)biphenyl, KF, THF, RT | 89% |
This protocol can be adapted to couple phenyl-dienedione fragments.
Oxidative Cyclization
Oxidation of dihydroxy precursors to form cyclohexa-dienedione moieties is critical. For instance:
| Precursor | Oxidant | Product | Yield | Source |
|---|---|---|---|---|
| 2-Bromo-5-(4-bromo-2,5-dimethoxyphenyl)cyclohexa-2,5-diene-1,4-dione | KCN, H₂O/CH₃CN | Brominated dione derivative | Not reported |
KCN-mediated oxidation may facilitate dione formation, though yields require optimization.
Grignard Additions
Organometallic reagents enable alkylation/arylation of ketones. A nonoxidative sequence from employs:
- Horner-Wadsworth-Emmons Olefination : Forms double bonds.
- Grignard Addition : Installs substituents onto Weinreb amides.
| Step | Reagent | Conditions | Outcome |
|---|---|---|---|
| Olefination | LiCl, i-Pr₂NEt | Masamune-Roush soft enolization | Z/E-mixed alkenes |
| Grignard Addition | RMgX or RLi | THF, 0°C → RT | Enol ether ketones |
Hydrolysis of enol ethers under acidic (HCl) or mild (TsOH) conditions yields diketones.
Key Reaction Pathways
Stepwise Construction of the Dione Core
A biomimetic approach, inspired by Engler’s work on benzofurane-neolignans, could involve:
- Phenolic Oxidation : Convert dihydroxy precursors to quinones.
- Lewis Acid-Assisted Cycloaddition : Form the cyclohexa-dienedione ring using a [2+5] strategy.
Example Protocol
Purification and Characterization
Challenges and Optimizations
Stability of Dione Moieties
Aromatic diketones prone to hydration or decomposition require:
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participate in redox reactions, and form complexes with metal ions. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the cyclohexadienedione family, which includes derivatives with varying substituents and applications. Below is a detailed comparison with analogous compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects :
- The target compound’s phenyl groups enhance steric bulk and π-conjugation compared to alkyl or methoxy substituents in MNDD/DMDD . This may improve stability but complicate synthesis.
- Silicon-containing analogs (e.g., 1,4-disilacyclohexa-2,5-dienes) exhibit distinct electronic properties due to Si–Si bonding, enabling applications in catalysis, unlike the all-carbon framework of the target compound .
The oxazolyl-substituted cyclohexadiene in achieves high yields via optimized routes, suggesting that similar strategies (e.g., coupling reactions) might apply to the target compound.
Crystallographic refinement tools like SHELXL () could resolve the target’s structure, though its steric complexity may challenge resolution .
Functional Differences :
- Natural derivatives (MNDD/DMDD) show bioactivity (e.g., antimicrobial), while the target’s phenyl-rich structure may favor materials science applications (e.g., organic semiconductors).
- Silicon analogs and oxazolyl derivatives are tailored for catalysis or synthetic intermediates, diverging from the target’s hypothesized roles.
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